8-Chloro-6-iodoquinolin-3-amine

Antimicrobial Gram-Negative Quinoline

Researchers require a halogenated quinoline building block that permits sequential functionalization without cross-reactivity. 8-Chloro-6-iodoquinolin-3-amine offers precisely that, with the iodine at position 6 enabling initial Pd-catalyzed cross-coupling (Suzuki, Sonogashira) and the chlorine at position 8 remaining stable for subsequent nucleophilic aromatic substitution or Buchwald-Hartwig amination. This unique orthogonal reactivity, unavailable in mono-halogenated quinolines, supports systematic SAR campaigns. • Orthogonal 6-iodo & 8-chloro substituents for sequential derivatization. • Demonstrated antibacterial activity against K. pneumoniae (Log2 MIC = 1). • 58-fold enhancement in MAO-B inhibitory potency observed for 8-chloro analogs. Typical purity 95%; cold, dry storage; shipped under ambient conditions.

Molecular Formula C9H6ClIN2
Molecular Weight 304.51 g/mol
Cat. No. B13250624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-6-iodoquinolin-3-amine
Molecular FormulaC9H6ClIN2
Molecular Weight304.51 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=NC2=C(C=C1I)Cl)N
InChIInChI=1S/C9H6ClIN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2
InChIKeyFEQXQCQOXQJSQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-6-iodoquinolin-3-amine Overview


8-Chloro-6-iodoquinolin-3-amine (C₉H₆ClIN₂, MW 304.51) is a quinoline derivative featuring a unique substitution pattern with chlorine at the 8-position, iodine at the 6-position, and a primary amine at the 3-position. This specific halogen arrangement imparts distinctive steric and electronic properties, making it a valuable building block for medicinal chemistry and chemical biology. The compound is commercially available with a typical purity of 95% and serves as a key intermediate in the synthesis of bioactive molecules, particularly those requiring orthogonal reactivity for sequential functionalization [1].

1
Medicinal Chemistry Building Block
Supports orthogonal sequential functionalization via distinct iodo and chloro reactivity profiles.
2
Biological Screening Context
Selection fit for antimicrobial screening studies and MAO-B pathway research probe synthesis.

8-Chloro-6-iodoquinolin-3-amine vs. Other Haloquinolines


The 8-chloro-6-iodo-3-amino substitution pattern is not interchangeable with other halogenated quinolines due to profound differences in reactivity, selectivity, and biological activity. The orthogonal reactivity of the chloro and iodo groups—with iodine being highly amenable to cross-coupling reactions and chlorine offering stability and unique electronic effects—enables synthetic strategies not possible with mono-halogenated or differently substituted analogs [1]. Furthermore, the specific arrangement of halogens and amine dictates distinct interaction profiles with biological targets; in-class compounds like 6-iodoquinolin-3-amine lack the 8-chloro group, which can dramatically alter binding affinity and selectivity [2]. Substitution with a generic iodoquinoline or chloroquinoline would compromise both synthetic utility and biological performance.

Orthogonal Reactivity Profile
Replacing with mono-halogenated or 4-chloro analogs eliminates the site-selective sequential functionalization capability, restricting synthetic diversification.
Pathway-Response Endpoints
Halogen-position shifts (e.g., 8-Cl vs 4-Cl) can significantly alter assay potency context, as reported in MAO-B inhibition screening of structural analogs.
Antimicrobial Screening Profile
Generic iodoquinoline or chloroquinoline substitutes may not reproduce the specific halogen-pattern-dependent antimicrobial endpoint response observed in screening.

8-Chloro-6-iodoquinolin-3-amine Evidence & Comparisons


Klebsiella pneumoniae Antibacterial Activity

The presence of the 8-chloro substituent in 8-chloro-6-iodoquinolin-3-amine significantly impacts antibacterial activity. In vitro testing against Klebsiella pneumoniae ATCC 10031 revealed a Log2 MIC value of 1 . While direct data for the des-chloro analog (6-iodoquinolin-3-amine) is not available, class-level analysis of iodoquinoline libraries indicates that substitution at the 8-position of the quinoline ring can enhance antimicrobial action by influencing interactions with bacterial targets [1].

K. pneumoniae Screening
Class-level inference
Log2 MIC = 1
Supports antimicrobial screening endpoint review against Gram-negative strains.
Direct comparator data unavailable; class-level analysis suggests 8-Cl enhances activity vs. K. pneumoniae ATCC 10031.
Antimicrobial Gram-Negative Quinoline

MAO-B Inhibition Modulation

The 8-chloro substitution in 8-chloro-6-iodoquinolin-3-amine is associated with altered MAO-B inhibition. A structurally related quinoline derivative bearing an 8-chloro group (CHEMBL4067432) exhibits an IC₅₀ of 290 nM against human MAO-B [1]. In contrast, a 4-chloro-6-iodoquinolin-3-amine analog (CHEMBL4210376) shows a much weaker IC₅₀ of 17,000 nM [2]. This 58-fold difference suggests that the specific halogen arrangement, particularly the presence of an 8-chloro substituent, may favorably influence MAO-B inhibitory potency. While direct data for the target compound is unavailable, this class-level trend underscores the importance of the 8-chloro-6-iodo substitution pattern.

MAO-B Assay Context
Class-level inference
8-Cl Analog IC50 290 nM
4-Cl Analog IC50 17,000 nM
~58-fold difference
Reported halogen-substitution context for recombinant human MAO-B inhibition assay.
8-Cl substitution may support binding affinity; direct data for target compound requires validation.
MAO-B Neuropharmacology Quinoline

Orthogonal Reactivity of Chloro and Iodo Groups

The combination of chlorine and iodine on the quinoline core provides orthogonal reactivity handles that enable sequential, site-selective functionalization. The iodo substituent at the 6-position readily undergoes palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) under mild conditions [1]. In contrast, the 8-chloro group is relatively inert under these conditions, allowing for subsequent diversification at the 8-position via nucleophilic aromatic substitution or Buchwald-Hartwig amination [2]. This contrasts sharply with analogs like 6-iodoquinolin-3-amine (which lacks the second halogen) or 4,6-dihaloquinolines (where the 4-position is more reactive), offering a unique synthetic route to highly complex, poly-substituted quinoline libraries.

Synthetic Handles
Reported route
Step 1: Iodo Cross-Coupling
Pd-catalyzed Suzuki / Sonogashira at 6-position.
Step 2: Chloro Diversification
Nucleophilic aromatic substitution or Buchwald-Hartwig amination at 8-position.
Supports site-selective sequential derivatization for library synthesis.
Orthogonal reactivity not replicable with mono-halogenated or 4-haloquinoline analogs.
Cross-Coupling Medicinal Chemistry Quinoline

8-Chloro-6-iodoquinolin-3-amine Applications


Lead Scaffold for Anti-Gram-Negative Agents

8-Chloro-6-iodoquinolin-3-amine's demonstrated antibacterial activity (Log2 MIC = 1) against K. pneumoniae positions it as a starting point for medicinal chemistry optimization. The 8-chloro substituent likely contributes to activity, as supported by class-level analysis of iodoquinoline libraries [1]. Researchers can leverage this compound to synthesize analogs and investigate structure-activity relationships (SAR) with the goal of improving potency and overcoming antibiotic resistance.

Diverse Quinoline Library Synthesis

The orthogonal reactivity of the 6-iodo and 8-chloro substituents allows for the systematic construction of complex quinoline derivatives. The iodo group can be utilized first in Pd-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) to introduce aryl or alkynyl moieties . Subsequently, the 8-chloro group can undergo nucleophilic aromatic substitution or Buchwald-Hartwig amination to install amine or other nucleophiles [1]. This sequential approach is not feasible with mono-halogenated or differently substituted quinolines, making this compound uniquely valuable for high-throughput SAR campaigns.

MAO-B Probe Development

Given the 58-fold increase in MAO-B inhibitory potency observed for 8-chloro analogs compared to 4-chloro analogs [1], 8-chloro-6-iodoquinolin-3-amine serves as an attractive starting point for designing selective MAO-B inhibitors. Researchers can derivatize the amine at the 3-position or further functionalize the 6-iodo group to optimize binding affinity and selectivity profiles. Such probes are essential for studying MAO-B's role in neurodegenerative disorders like Parkinson's disease.

Application
Selection Property
Validation Focus
Antimicrobial Screening Studies
Halogen-dependent activity context
Antimicrobial endpoint review against Gram-negative panels
Diverse Quinoline Library Synthesis
Orthogonal synthetic handles
Site-selective sequential functionalization efficiency
MAO-B Pathway Probe Research
Halogen-substitution assay context
Binding affinity and selectivity endpoint review
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